![molecular formula C6H2ClF2I B597750 6-Chloro-2,4-difluoroiodobenzene CAS No. 1242339-98-5](/img/structure/B597750.png)
6-Chloro-2,4-difluoroiodobenzene
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Overview
Description
6-Chloro-2,4-difluoroiodobenzene is a chemical compound with the molecular formula C6H2ClF2I. It has a molecular weight of 274.44 . The compound is liquid in its physical form .
Physical And Chemical Properties Analysis
6-Chloro-2,4-difluoroiodobenzene is a liquid . It has a predicted boiling point of 211.8±35.0 °C and a predicted density of 2.080±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis
This compound can be used in organic synthesis as a building block for the creation of more complex molecules. Its unique structure, which includes both fluorine and iodine atoms, can make it useful in reactions that require these elements .
Pharmaceutical Research
In pharmaceutical research, halogenated aromatic compounds like this one can be used in the development of new drugs. The presence of halogens can often enhance the biological activity of a compound, making it more effective as a drug .
Material Science
In material science, this compound could potentially be used in the creation of new materials with unique properties. The presence of halogens can influence the physical and chemical properties of the resulting material .
Chemical Synthesis
This compound can be used in chemical synthesis as a reagent or intermediate. The presence of multiple halogens provides opportunities for various types of reactions .
Chromatography
In chromatography, halogenated compounds can be used as stationary phases due to their unique interactions with the compounds being separated .
Analytical Chemistry
In analytical chemistry, this compound could potentially be used as a standard for calibration or as a tracer in certain types of analyses .
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
Compounds with similar structures are known to participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The specific interactions of 6-Chloro-2,4-difluoroiodobenzene with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s worth noting that compounds with similar structures can influence various biochemical pathways, depending on their specific targets and modes of action
properties
IUPAC Name |
1-chloro-3,5-difluoro-2-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGGRCAGASFINA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295238 |
Source
|
Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,4-difluoroiodobenzene | |
CAS RN |
1242339-98-5 |
Source
|
Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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